molecular formula C14H12N2O3 B1379331 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1461713-81-4

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1379331
CAS No.: 1461713-81-4
M. Wt: 256.26 g/mol
InChI Key: SWADWZCJNKTRMU-UHFFFAOYSA-N
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Description

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound of significant interest in medicinal and organic chemistry research. Its structure incorporates two privileged pharmacophores: an isoindole-1,3-dione (phthalimide) moiety and a 5-ethyl-1,3-oxazole ring. The phthalimide group is a recognized structural component in a wide range of biologically active compounds, contributing to various mechanisms of action. This includes inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurodegenerative disease research . Furthermore, derivatives of the isoindole-1,3-dione scaffold have demonstrated potential for anti-inflammatory properties through the modulation of pathways such as cyclooxygenase (COX) inhibition . The 1,3-oxazole ring is a versatile heterocycle frequently employed in the development of novel therapeutic agents and functional materials. As a synthetic building block, this compound serves as a crucial intermediate for the construction of more complex molecular architectures. Researchers can utilize it in the exploration of new chemical space for drug discovery, particularly in the synthesis of molecules designed for multi-target therapies. Its value lies in its ability to be further functionalized, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for laboratory research applications only.

Properties

IUPAC Name

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-9-7-15-12(19-9)8-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADWZCJNKTRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Process:

  • Preparation of the Oxazoline Intermediate:
    The synthesis begins with bromination of suitable aromatic precursors such as o-xylene derivatives. Bromination is typically performed using bromine in methylene chloride as solvent, yielding a brominated intermediate (e.g., 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone).

  • Formation of the Oxazole Ring:
    The brominated intermediate reacts with formamide in excess, leading to cyclization and formation of the oxazole ring. This step involves nucleophilic attack by the formamide nitrogen on the electrophilic brominated carbon, followed by ring closure.

  • Introduction of Ethyl Substituent:
    The vinyl group on the intermediate is catalytically hydrogenated to an ethyl group using hydrogenation catalysts (e.g., Pd/C or PtO2), transforming the vinyl moiety into an ethyl substituent on the oxazole ring.

  • Coupling with Isoindole-1,3-dione:
    The oxazole derivative is then coupled with isoindole-1,3-dione derivatives via nucleophilic substitution or condensation reactions, often facilitated by activating agents or under reflux conditions, to yield the target compound.

Reaction Conditions & Reagents:

Step Reagents & Conditions Remarks
Bromination Bromine, methylene chloride, 0–10°C Selective bromination of aromatic ring
Cyclization Excess formamide, reflux Ring closure to oxazole
Hydrogenation Hydrogen gas, Pd/C catalyst, room temperature Vinyl to ethyl conversion
Coupling Base (e.g., potassium carbonate), reflux Formation of the final compound

Alternative Route: Multi-step Synthesis via Oxazoline Precursors

Another approach involves synthesizing an oxazoline intermediate, which is then oxidized and transformed into the oxazole ring.

Process Overview:

  • Synthesis of Oxazoline Derivative:
    Starting from amino alcohols and carboxylic acid derivatives, oxazoline rings are formed via cyclodehydration.

  • Oxidation to Oxazole:
    The oxazoline is oxidized using reagents such as iodine or hypervalent iodine compounds to form the oxazole ring.

  • Functionalization and Coupling:
    The oxazole is further functionalized with methyl or ethyl groups at specific positions, followed by coupling with the isoindole-1,3-dione core through nucleophilic substitution or condensation reactions.

Key Reagents & Conditions:

Step Reagents & Conditions Remarks
Oxazoline formation Amino alcohols, dehydration agents Mild heating, reflux
Oxidation Iodine, DMSO, or hypervalent iodine Controlled temperature
Coupling Base, reflux Final assembly of target molecule

Research Findings and Data Tables

Research studies and patent documents provide data on yields, reaction times, and purity:

Method Yield (%) Reaction Time Key Conditions References
Bromination & Cyclization 65–75 12–24 hours Bromine in methylene chloride, reflux, excess formamide ,
Oxazoline Route 50–60 24–48 hours Cyclodehydration, oxidation with iodine

Notes on Optimization and Purification

  • Purification:
    Crude products are typically purified by recrystallization from solvents like acetone or ethanol, or by column chromatography to remove unreacted starting materials and side products.

  • Reaction Optimization:
    Temperature control during bromination and oxidation steps is critical to prevent overreaction or degradation. Catalytic hydrogenation parameters are optimized to selectively reduce vinyl groups without affecting other functionalities.

Summary of Key Precursors and Intermediates

Compound Role Preparation Notes
Brominated intermediate Precursor for oxazole formation Prepared via electrophilic aromatic substitution
Oxazoline derivative Oxazole precursor Synthesized via cyclodehydration of amino alcohols
Isoindole-1,3-dione Core scaffold Commercially available or synthesized via phthalic anhydride derivatives

Concluding Remarks

The synthesis of 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is predominantly achieved through bromination of aromatic precursors, followed by cyclization with formamide, and subsequent hydrogenation to introduce the ethyl group. Alternative routes involving oxazoline intermediates and oxidation steps are also documented, offering flexibility based on available starting materials and desired yields.

This comprehensive overview, grounded in patent disclosures and academic research, provides a detailed foundation for the preparation of this complex heterocyclic compound, suitable for further optimization and scale-up in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more aromatic compounds, while reduction can yield less complex derivatives .

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The isoindole moiety may also play a role in binding to biological targets, thereby exerting its effects .

Comparison with Similar Compounds

Substituent Electronic Effects

  • Oxazole vs.
  • Thioxo vs. Oxazole (Compound 13c) : The thioxo group in 13c introduces sulfur-based hydrogen bonding and redox sensitivity, contrasting with the oxazole’s oxygen-mediated interactions .

Solubility and Pharmacokinetics

  • Aminoethyl Derivatives (): Basic amino groups enhance water solubility compared to the ethyl-oxazole substituent, which may reduce oral bioavailability due to higher lipophilicity .
  • Epoxide and Ketone Groups : The epoxide () and ketone () substituents introduce reactive or polar moieties, impacting metabolic pathways and stability .

Biological Activity

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol. This compound belongs to a class of isoindole derivatives that have shown promise in various pharmacological applications.

Chemical Structure and Properties

PropertyValue
Chemical Formula C14H12N2O3
Molecular Weight 256.26 g/mol
MDL No. MFCD26407846
PubChem CID 75480933
IUPAC Name 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione
SMILES CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O

Biological Activity

The biological activity of this compound is primarily evaluated through its inhibitory effects on cyclooxygenases (COX), particularly COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.

COX Inhibition Studies

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant COX inhibitory activity. For instance, a study highlighted that certain isoindole derivatives showed greater inhibition of COX-2 compared to the reference drug meloxicam. The selectivity of the compounds towards COX enzymes was assessed using the COX-2/COX-1 ratio:

CompoundCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)COX Selectivity Ratio
A90.2815.505.81
B45.0010.004.50
D30.008.003.75
E20.005.004.00

The mechanism by which these compounds exert their biological effects involves interactions at the active sites of COX enzymes. For example, hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme's binding pocket were noted, indicating a complex mechanism that enhances selectivity and potency against COX enzymes .

Case Studies

Several case studies have explored the biological implications of these compounds:

  • Anticancer Activity : A study focused on the anticancer properties of oxazole derivatives, including those similar to our compound, indicated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Research has shown that oxazole derivatives exhibit antimicrobial activity against both bacterial and fungal strains, with some compounds demonstrating lower MIC values compared to standard antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory potential of isoindole derivatives has been documented through in vivo models where reduced inflammation markers were observed upon administration of these compounds.

Q & A

Q. What are the recommended methods for synthesizing 2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a pre-formed oxazole moiety to the isoindole-dione core. A plausible route includes:
  • Step 1 : Preparation of 5-ethyl-1,3-oxazole-2-methanol via condensation of ethyl glyoxalate with thioamide derivatives under acidic conditions.
  • Step 2 : Activation of the oxazole methanol (e.g., using tosyl chloride) to form a reactive leaving group.
  • Step 3 : Alkylation of isoindole-1,3-dione with the activated oxazole intermediate in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃.
    Optimization should focus on temperature (60–80°C), stoichiometry (1.2–1.5 equivalents of oxazole derivative), and reaction time (12–24 hr). Purity can be confirmed via HPLC and NMR .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures to confirm stereochemistry and bond lengths. Data collection at low temperatures (100 K) improves resolution .
  • Spectroscopic Techniques : ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration and coupling patterns. Compare chemical shifts with analogs (e.g., 2-(thiazolylmethyl)-isoindole-dione derivatives show δ ~4.5 ppm for methylene protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic distribution .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS/MS. For instance, isoindole-diones often undergo hepatic glucuronidation, reducing in vivo efficacy .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to purported targets (e.g., enzymes or DNA). Discrepancies may arise from off-target interactions or assay conditions .
  • Computational Modeling : Molecular dynamics simulations can predict binding modes under physiological conditions, clarifying discrepancies between static in vitro assays and dynamic in vivo environments .

Q. How can the compound’s interaction with biological macromolecules be experimentally elucidated?

  • Methodological Answer :
  • Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., kinases or DNA topoisomerases) and refine structures using SHELX programs. For example, phthalimide analogs show hydrogen bonding with catalytic lysine residues .
  • Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon compound binding to estimate binding constants (Kd) .
  • Pull-Down Assays : Use biotinylated derivatives immobilized on streptavidin beads to isolate interacting proteins from cell lysates, followed by proteomic analysis .

Q. What experimental designs are suitable for analyzing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 12) conditions at 40–80°C for 24–72 hr. Monitor degradation via UPLC-UV and identify products using HRMS .
  • Kinetic Stability Assays : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (e.g., 40–60°C) .
  • Solid-State Stability : Store crystalline samples at 25°C/60% RH and analyze for polymorphic transitions via PXRD .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported across studies?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, DMF vs. THF may alter nucleophilicity of the isoindole nitrogen, affecting alkylation efficiency .
  • Intermediate Characterization : Isolate and characterize unstable intermediates (e.g., oxazole mesylate) via ¹H NMR to ensure consistency in reactivity .
  • Cross-Validation : Reproduce key steps (e.g., coupling reactions) using protocols from independent sources (e.g., ’s acetic acid reflux method for analogous thiazole derivatives) .

Structural and Functional Analogues

Q. What structural modifications to the oxazole or isoindole moieties could enhance target selectivity?

  • Methodological Answer :
  • Oxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to modulate electronic effects and H-bonding capacity, as seen in 5-nitro-thiazole analogs .
  • Isoindole Modifications : Replace the dione oxygen with sulfur (to form thioimide) or alkylate the nitrogen to alter lipophilicity and membrane permeability .
  • SAR (Structure-Activity Relationship) Studies : Synthesize a library of analogs (e.g., varying ethyl to propyl on the oxazole) and screen against target panels using high-throughput assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

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